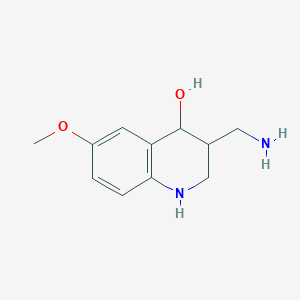
3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine est un composé organique appartenant à la classe des tétrahydroquinoléines. Ce composé présente une structure de base de quinoléine avec un groupe aminométhyl en position 3, un groupe méthoxy en position 6 et un groupe hydroxyle en position 4. Les tétrahydroquinoléines sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, en partant d’une aniline substituée, le composé peut être synthétisé par une série d’étapes comprenant l’alkylation, la cyclisation et des modifications de groupes fonctionnels.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, de solvants et d’un contrôle de la température spécifiques pour faciliter les transformations souhaitées. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour modifier le cycle quinoléine ou d’autres groupes fonctionnels.
Substitution : Le groupe aminométhyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de quinolinone, tandis que la réduction pourrait produire des dérivés de tétrahydroquinoléine avec des groupes fonctionnels modifiés.
Applications De Recherche Scientifique
La 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme intermédiaire dans les processus de fabrication chimique.
Mécanisme D'action
Le mécanisme d’action de la 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène ou des interactions électrostatiques avec des molécules biologiques, influençant leur fonction. Les groupes méthoxy et hydroxyle peuvent également contribuer à l’activité du composé en affectant sa solubilité et ses propriétés de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Aminométhyl)-5-méthoxy-1,2,3,4-tétrahydroquinolin-4-ol
- 3-(Aminométhyl)-6-éthoxy-1,2,3,4-tétrahydroquinolin-4-ol
- 3-(Aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinolin-5-ol
Unicité
La 4-hydroxy-3-(aminométhyl)-6-méthoxy-1,2,3,4-tétrahydroquinoléine est unique en raison de sa structure de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe méthoxy en position 6 et du groupe hydroxyle en position 4 la distingue d’autres composés similaires, ce qui peut conduire à des propriétés pharmacologiques et des applications différentes.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,7,11,13-14H,5-6,12H2,1H3 |
Clé InChI |
FSMLOMFUKVTMCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NCC(C2O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


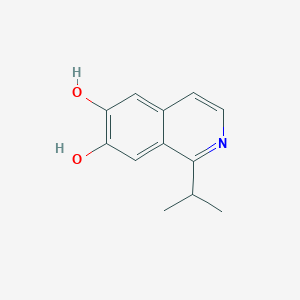


![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)

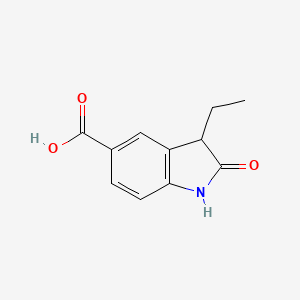
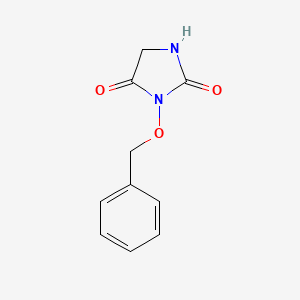



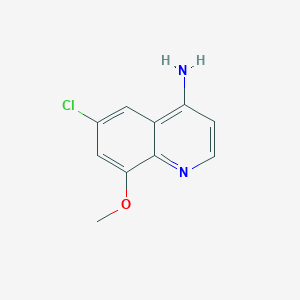
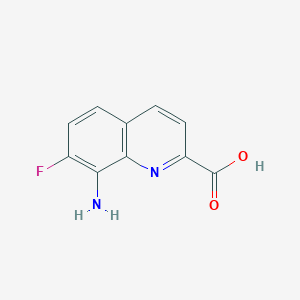
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)

